molecular formula C8H10BrClFNO B13464279 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B13464279
M. Wt: 270.52 g/mol
InChI Key: TVKVZGKICVQGDU-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10BrClFNO. This compound is characterized by the presence of an amino group, a bromo-substituted phenyl ring, and a fluorine atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-bromo-2-fluoroacetophenone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to an alcohol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in specific research applications, making it a valuable compound for scientific studies .

Properties

Molecular Formula

C8H10BrClFNO

Molecular Weight

270.52 g/mol

IUPAC Name

2-amino-2-(4-bromo-2-fluorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9BrFNO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H

InChI Key

TVKVZGKICVQGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CO)N.Cl

Origin of Product

United States

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